molecular formula C7H10N2S B1600238 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine CAS No. 94391-50-1

5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

Cat. No. B1600238
CAS RN: 94391-50-1
M. Wt: 154.24 g/mol
InChI Key: RUTIJZLVPLULFO-UHFFFAOYSA-N
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Description

“5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine” is a chemical compound with the molecular formula C7H10N2S and a molecular weight of 154.24 . It is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .


Synthesis Analysis

The synthesis of “5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine” can be achieved from 1-Methyl-4-piperidone and Cyanamide . More details about the synthesis process can be found in the patent document US7880005B2 .


Molecular Structure Analysis

The InChI code for “5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine” is 1S/C7H10N2S/c1-9-3-2-6-7(4-9)10-5-8-6/h5H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine” are not mentioned in the search results, it is used as a research chemical in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .


Physical And Chemical Properties Analysis

“5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine” is a solid at 20 degrees Celsius . and is stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine has been explored as a core structure for various pharmacological evaluations. Its derivatives have been synthesized and evaluated for their potential in treating a range of conditions, from anticonvulsant to antifungal activities. For example, derivatives containing triazole and other heterocycle substituents showed significant anticonvulsant activity in experimental models, indicating their potential for further development as antiepileptic drugs (Wang et al., 2019). Similarly, novel series of 5-((5-substituted-1 H -1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridines were synthesized and found to be potent against Candida albicans, offering a new avenue for antifungal agent development (Sangshetti et al., 2014).

Synthesis and Biological Activity

The compound's versatility is also highlighted in its use as a building block for the synthesis of diverse heterocyclic compounds with potential biological activities. For instance, its reaction with various reagents led to the creation of new pyridothienopyrimidine derivatives, expanding the chemical space for the discovery of novel therapeutic agents (El-Kashef et al., 2010). Furthermore, structural characterization of isothiazolopyridines of Mannich base type revealed insights into their analgesic properties, supporting the structure-activity relationship studies in analgesic drug development (Karczmarzyk & Malinka, 2008).

Novel Synthesis Approaches

In addition to pharmacological applications, the compound has been used in novel synthetic methodologies. For example, the development of non-amidine factor Xa inhibitors incorporated 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as an S4 binding element, demonstrating the compound's utility in the design of new anticoagulants (Haginoya et al., 2004). This showcases the adaptability of 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine in medicinal chemistry, providing a foundation for the development of drugs with optimized pharmacokinetic and pharmacodynamic profiles.

Safety And Hazards

The safety information for “5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine” indicates a warning signal word . The hazard statements include H302, H315, H319, H332, and H335 . The precautionary statements include P280, P305+P351+P338, and P310 .

Future Directions

“5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine” is a useful research chemical that is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives . This suggests that it may have potential applications in the development of new chemical compounds or pharmaceuticals.

properties

IUPAC Name

5-methyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-9-3-2-7-6(4-9)8-5-10-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTIJZLVPLULFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464000
Record name 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

CAS RN

94391-50-1
Record name 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In N,N-dimethylformamide (80 ml) was dissolved thiazolo[4,5-c]pyridine (700 mg), followed by the addition of methyl iodide (0.65 ml). The resulting mixture was stirred under heat at 80° C. for 4 hours. After concentration of the reaction mixture under reduced pressure, the residue was dissolved in water (100 ml). Sodium borohydride (583 mg) was added to the resulting solution, followed by stirring at room temperature for 1 hour. After the addition of a saturated aqueous solution of potassium carbonate, the resulting mixture was extracted with ether. The organic layer thus extracted was dried over anhydrous sodium sulfate and distilled under reduced pressure to remove the solvent. The residue was purified by chromatography on a silica gel column (methylene chloride:methanol=25:1), whereby the title compound (596 mg) was obtained as a colorless oil.
Quantity
0.65 mL
Type
reactant
Reaction Step One
Quantity
583 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
700 mg
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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